MFCD18323399
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Overview
Description
MFCD18323399 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323399 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure consistent quality. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in production.
Chemical Reactions Analysis
Types of Reactions: MFCD18323399 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD18323399 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18323399 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.
Comparison with Similar Compounds
MFCD18323399 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity but less stable than this compound.
Compound B: Has similar applications but differs in its mechanism of action.
Compound C: Used in similar industrial processes but has different physical properties.
The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOCBSMPJBZVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692486 |
Source
|
Record name | 2-(5-Fluoro-2-methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-00-8 |
Source
|
Record name | 2-(5-Fluoro-2-methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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